Methyl (3S,3aR,5S,6aS,7S)-2-oxooctahydro-3,5-methanocyclopenta[b]pyrrole-7-carboxylate
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Overview
Description
Methyl (1S,7R,9S)-5-oxo-4-azatricyclo[4.2.1.03,7]nonane-9-carboxylate is a complex organic compound with a unique tricyclic structure. This compound is characterized by its rigid framework and the presence of multiple stereocenters, making it an interesting subject for chemical research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (3S,3aR,5S,6aS,7S)-2-oxooctahydro-3,5-methanocyclopenta[b]pyrrole-7-carboxylate typically involves multiple steps, starting from simpler organic molecules. One common approach is the cyclization of a suitable precursor under acidic or basic conditions to form the tricyclic core. This is followed by the introduction of the ester group through esterification reactions. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure the desired stereochemistry is achieved.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced monitoring systems can help maintain the stringent conditions required for the synthesis. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Methyl (1S,7R,9S)-5-oxo-4-azatricyclo[4.2.1.03,7]nonane-9-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and sometimes the use of catalysts to enhance reaction rates.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.
Scientific Research Applications
Methyl (1S,7R,9S)-5-oxo-4-azatricyclo[4.2.1.03,7]nonane-9-carboxylate has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a model compound for studying stereochemistry and reaction mechanisms.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and biological pathways.
Industry: Used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which Methyl (3S,3aR,5S,6aS,7S)-2-oxooctahydro-3,5-methanocyclopenta[b]pyrrole-7-carboxylate exerts its effects depends on its interaction with molecular targets. These interactions can involve binding to enzymes or receptors, altering their activity and leading to downstream effects in biological pathways. The specific pathways involved can vary based on the context in which the compound is used, such as in medicinal chemistry or industrial applications.
Comparison with Similar Compounds
Methyl (1S,7R,9S)-5-oxo-4-azatricyclo[4.2.1.03,7]nonane-9-carboxylate can be compared to other tricyclic compounds with similar structures. Some similar compounds include:
5-Oxo-4-oxatricyclo[4.2.1.03,7]nonane-9-carboxylic acid: Shares a similar tricyclic core but differs in functional groups.
Norbornanedicarboxylic acid: Another tricyclic compound with different substituents and stereochemistry.
Hexahydro-2-oxo-3,5-methano-2H-cyclopenta[b]furan-7-carboxylic acid: Similar in structure but with variations in the ring system and functional groups.
The uniqueness of Methyl (3S,3aR,5S,6aS,7S)-2-oxooctahydro-3,5-methanocyclopenta[b]pyrrole-7-carboxylate lies in its specific stereochemistry and the presence of the azatricyclic core, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
methyl (1S,7R,9S)-5-oxo-4-azatricyclo[4.2.1.03,7]nonane-9-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO3/c1-14-10(13)7-4-2-5-6(3-4)11-9(12)8(5)7/h4-8H,2-3H2,1H3,(H,11,12)/t4-,5-,6?,7-,8?/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HKZRIKRXCFKBDF-YDSLMUAZSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1C2CC3C1C(=O)NC3C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@H]1[C@H]2C[C@@H]3C1C(=O)NC3C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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